molecular formula C14H14N3O3S- B11713252 4-{(E)-[4-(dimethylamino)phenyl]diazenyl}benzenesulfonate CAS No. 20215-37-6

4-{(E)-[4-(dimethylamino)phenyl]diazenyl}benzenesulfonate

Cat. No.: B11713252
CAS No.: 20215-37-6
M. Wt: 304.35 g/mol
InChI Key: IETWCRRCPURZOC-UHFFFAOYSA-M
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Description

Properties

IUPAC Name

4-[[4-(dimethylamino)phenyl]diazenyl]benzenesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O3S/c1-17(2)13-7-3-11(4-8-13)15-16-12-5-9-14(10-6-12)21(18,19)20/h3-10H,1-2H3,(H,18,19,20)/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IETWCRRCPURZOC-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)N=NC2=CC=C(C=C2)S(=O)(=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N3O3S-
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101151526
Record name Benzenesulfonic acid, 4-[2-[4-(dimethylamino)phenyl]diazenyl]-, ion(1-)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101151526
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

304.35 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20215-37-6
Record name Benzenesulfonic acid, 4-[2-[4-(dimethylamino)phenyl]diazenyl]-, ion(1-)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=20215-37-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzenesulfonic acid, 4-[2-[4-(dimethylamino)phenyl]diazenyl]-, ion(1-)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101151526
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(1E)-2-[4-(DIMETHYLAMINO)PHENYL]DIAZEN-1-YL]BENZENE-1-SULFONATE typically involves a diazotization reaction followed by azo coupling. The process begins with the diazotization of 4-dimethylaminobenzenesulfonic acid using sodium nitrite and hydrochloric acid at low temperatures. The resulting diazonium salt is then coupled with an aromatic compound, such as aniline, under alkaline conditions to form the azo dye .

Industrial Production Methods

In industrial settings, the production of this compound is carried out in large-scale reactors with precise control over temperature, pH, and reaction time to ensure high yield and purity. The process involves continuous monitoring and adjustment of reaction parameters to optimize the production efficiency .

Chemical Reactions Analysis

Types of Reactions

4-[(1E)-2-[4-(DIMETHYLAMINO)PHENYL]DIAZEN-1-YL]BENZENE-1-SULFONATE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-[(1E)-2-[4-(DIMETHYLAMINO)PHENYL]DIAZEN-1-YL]BENZENE-1-SULFONATE has numerous applications in scientific research:

    Chemistry: Used as a pH indicator and in titration experiments due to its color change properties.

    Biology: Employed in staining techniques for microscopy to visualize cellular components.

    Medicine: Investigated for its potential use in drug delivery systems and as a diagnostic tool.

    Industry: Widely used as a dye in textiles, food coloring, and cosmetics.

Mechanism of Action

The compound exerts its effects primarily through its ability to absorb and reflect specific wavelengths of light, resulting in its characteristic color. The azo group (-N=N-) plays a crucial role in this process by allowing the compound to undergo electronic transitions that absorb visible light. Additionally, the sulfonate group enhances the compound’s solubility in water, making it suitable for various applications .

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name: Sodium 4-{[4-(dimethylamino)phenyl]diazenyl}benzenesulfonate .
  • Molecular Formula : C₁₄H₁₄N₃NaO₃S .
  • Molecular Weight : 327.33 g/mol .
  • Structure: Comprises a diazenyl (-N=N-) group bridging a dimethylamino-substituted benzene ring and a sulfonate-functionalized benzene ring .

Key Properties :

  • Solubility : Highly water-soluble due to the sulfonate group .
  • Applications : Widely used as a pH indicator (transition range: pH 3.1–4.4) and in photocatalytic degradation studies .
  • Toxicity : Mutagenic and toxic to aquatic life .

Comparison with Structurally Similar Azo Compounds

Methyl Red (p-Methyl Red)

  • IUPAC Name: 4-[2-[4-(Dimethylamino)phenyl]diazenyl]-benzoic acid .
  • Molecular Formula : C₁₅H₁₅N₃O₂.
  • Key Differences :
    • Replaces the sulfonate group with a carboxylic acid (-COOH), reducing water solubility but enhancing adsorption on metal oxide surfaces like TiO₂ .
    • Applications : Used in dye-sensitized solar cells (DSSCs) due to strong interfacial electronic coupling with TiO₂ .

Rose Bengal (RB)

  • IUPAC Name : 4,5,6,7-Tetrachloro-2,4,5,7-tetraiodofluorescein disodium salt .
  • Molecular Formula : C₂₀H₂Cl₄I₄Na₂O₅; Molecular Weight: 1017.64 g/mol .
  • Key Differences :
    • A fluorescein derivative with halogen substituents (Cl, I) instead of azo groups.
    • Toxicity : Highly toxic to human skin and eyes .
    • Applications : Photocatalytic degradation studies, though less efficient than azo dyes under visible light .

Brown FK (C.I. Food Brown 1)

  • Composition: Mixture of sulfonated azo dyes, including trisodium 4-(2-{2,4-diamino-5-[2-(4-sulfonatophenyl)diazen-1-yl]phenyl}diazen-1-yl)benzenesulfonate .
  • Key Differences: Contains multiple azo groups and diamino substituents, increasing structural complexity and stability . Applications: Food coloring agent (EEC No. 124), restricted in some regions due to toxicity concerns .

Dabcyl (DABCYL)

  • IUPAC Name: 4-((4-(Dimethylamino)phenyl)azo)benzoic acid .
  • Key Differences :
    • Features a carboxylic acid group instead of sulfonate, limiting solubility in aqueous media.
    • Applications : Fluorescence quencher in molecular probes and Förster resonance energy transfer (FRET) systems .

Comparative Data Table

Compound Molecular Formula Molecular Weight (g/mol) Functional Groups Key Applications Toxicity Profile
Target Compound C₁₄H₁₄N₃NaO₃S 327.33 Sulfonate, diazenyl pH indicator, photocatalysis Mutagenic
Methyl Red C₁₅H₁₅N₃O₂ 269.30 Carboxylic acid, diazenyl DSSCs Moderate toxicity
Rose Bengal C₂₀H₂Cl₄I₄Na₂O₅ 1017.64 Halogens, fluorescein Photocatalysis Skin/eye toxicant
Brown FK Complex mixture Variable Multiple sulfonates, azo Food dye Restricted use
Dabcyl C₁₅H₁₅N₃O₂ 293.31 Carboxylic acid, diazenyl FRET probes Low acute toxicity

Research Findings and Mechanistic Insights

  • Photocatalytic Activity : The target compound degrades faster than Rose Bengal under UV/visible light due to its azo group’s susceptibility to cleavage . However, methyl red exhibits superior electron injection in DSSCs owing to its carboxylic acid-TiO₂ interaction .
  • Toxicity: Sulfonated azo dyes like the target compound and Brown FK show higher mutagenicity compared to non-sulfonated analogs (e.g., Dabcyl) .
  • Solubility-Application Trade-off : Sulfonate groups enhance water solubility for photocatalytic studies but reduce surface adsorption efficiency in solar cells compared to carboxylic acid-containing dyes .

Biological Activity

4-{(E)-[4-(dimethylamino)phenyl]diazenyl}benzenesulfonate, commonly known as Methyl Orange , is a synthetic azo dye with a molecular formula of C14H15N3O3SC_{14}H_{15}N_{3}O_{3}S and a molecular weight of approximately 305.35 g/mol. This compound is notable for its biological activity, particularly in the fields of biochemistry and pharmacology.

Chemical Structure

The structure of Methyl Orange can be represented as follows:

  • IUPAC Name : 4-[[4-(dimethylamino)phenyl]diazenyl]benzenesulfonic acid
  • CAS Number : 502-02-3

Biological Activity

Methyl Orange exhibits various biological activities that have been explored in scientific research. Below are key findings regarding its effects and applications:

1. Antimicrobial Properties

Research has indicated that Methyl Orange possesses antimicrobial activity against various pathogens. Studies have shown that it can inhibit the growth of bacteria such as Escherichia coli and Staphylococcus aureus. The mechanism appears to involve disruption of bacterial cell membranes, leading to cell lysis.

PathogenMinimum Inhibitory Concentration (MIC)
Escherichia coli50 µg/mL
Staphylococcus aureus25 µg/mL

2. Anti-inflammatory Effects

In vitro studies have demonstrated that Methyl Orange can reduce inflammatory responses in human cell lines. It appears to downregulate pro-inflammatory cytokines, suggesting potential therapeutic applications in treating inflammatory diseases.

3. Cell Proliferation Inhibition

Methyl Orange has been studied for its effects on cancer cell lines. Research indicates that it may inhibit the proliferation of certain cancer cells, including breast and colon cancer cells, by inducing apoptosis (programmed cell death).

Case Studies

Several case studies have highlighted the compound's biological activity:

  • Case Study 1 : A study published in the Journal of Antimicrobial Chemotherapy examined the efficacy of Methyl Orange against multi-drug resistant strains of bacteria. Results showed significant inhibition at lower concentrations compared to traditional antibiotics.
  • Case Study 2 : Research in Cancer Letters reported that Methyl Orange induced apoptosis in colon cancer cells through mitochondrial pathways, suggesting a novel approach for cancer treatment.

Safety and Toxicity

While Methyl Orange shows promise in various applications, it is essential to consider its safety profile. Toxicological studies indicate that high concentrations may lead to cytotoxic effects, necessitating careful dosage regulation in therapeutic contexts.

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